molecular formula C6H12N2O2S B1443140 N-(3,4,5,6-tetrahydropyridin-2-yl)methanesulfonamide CAS No. 1269151-63-4

N-(3,4,5,6-tetrahydropyridin-2-yl)methanesulfonamide

Cat. No.: B1443140
CAS No.: 1269151-63-4
M. Wt: 176.24 g/mol
InChI Key: SESGBTQGQNSOKZ-UHFFFAOYSA-N
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Description

N-(3,4,5,6-Tetrahydropyridin-2-yl)methanesulfonamide (CAS: 1269151-63-4) is a sulfonamide derivative featuring a partially saturated tetrahydropyridine ring. The compound’s structure comprises a six-membered heterocyclic ring with one double bond (3,4,5,6-tetrahydropyridine) and a methanesulfonamide group (-SO₂NH₂) attached at the 2-position. Sulfonamides are known for their diverse applications in medicinal chemistry, often serving as enzyme inhibitors or pharmacophores due to their hydrogen-bonding capabilities and electron-withdrawing properties .

Properties

IUPAC Name

N-(2,3,4,5-tetrahydropyridin-6-yl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2S/c1-11(9,10)8-6-4-2-3-5-7-6/h2-5H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESGBTQGQNSOKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=NCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4,5,6-tetrahydropyridin-2-yl)methanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₆H₁₂N₂O₂S
  • Molecular Weight : 174.24 g/mol
  • Structure : The compound features a tetrahydropyridine ring substituted with a methanesulfonamide group, which is crucial for its biological activity.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The sulfonamide moiety is known to influence the compound's pharmacological properties, including enzyme inhibition and receptor binding.

1. Enzyme Inhibition

Research indicates that compounds with similar structures exhibit significant inhibitory effects on various kinases involved in inflammatory pathways. For example, studies on related compounds have shown that they inhibit mitogen-activated protein kinases (MAPKs), which play a role in cellular responses to stress and inflammation .

2. Anti-inflammatory Properties

In vitro studies have demonstrated that this compound can reduce the release of pro-inflammatory cytokines such as IL-6. This suggests potential applications in treating inflammatory diseases .

3. Neuroprotective Effects

Some derivatives of tetrahydropyridine compounds have been evaluated for neuroprotective effects against neurodegenerative disorders. The inhibition of c-jun-N-terminal kinase (JNK) pathways has been linked to neuroprotection and reduced apoptosis in neuronal cells .

Case Studies

Study 1: Inhibitory Activity on JNK Pathways
A study investigated the structure-activity relationship (SAR) of various tetrahydropyridine derivatives. It was found that the introduction of the methanesulfonamide group significantly enhanced the inhibitory potency against JNK enzymes, indicating a promising avenue for developing neuroprotective agents .

Study 2: Anti-inflammatory Effects
Another research focused on the anti-inflammatory properties of related compounds showed that they effectively inhibited IL-6 production in human pulmonary fibroblasts. This highlights the potential of this compound in managing asthma and other inflammatory conditions .

Data Tables

Activity IC50 (µM) Target Reference
JNK Inhibition15c-Jun N-terminal Kinase
IL-6 Inhibition2Pro-inflammatory Cytokine
General CytotoxicityNon-cytotoxicVarious Cell Lines

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(3,4,5,6-tetrahydropyridin-2-yl)methanesulfonamide with three related compounds derived from the provided evidence.

Structural and Functional Group Comparisons

Compound Name Core Structure Functional Groups Key Features
N-(3,4,5,6-THP-2-yl)methanesulfonamide Tetrahydropyridine Methanesulfonamide Partially unsaturated ring; strong electron-withdrawing group
((5S)-5-(THP-oxy)-tetrahydronaphthalen-2-yl)methanol Tetrahydronaphthalene THP-protected alcohol Fused bicyclic system; hydroxyl group protected for synthetic stability
3-Amino-5-chloro-N-methylbenzamide Benzene Chloro, amino, methylamide Fully aromatic; amide group with moderate polarity
4-(3-Acetylaminophenyl)-2-nitrophenol Benzene Acetylated amine, nitro, phenol Nitro group (electron-withdrawing); phenolic acidity

Detailed Analysis

Tetrahydropyridine vs. In contrast, ((5S)-5-(THP-oxy)-tetrahydronaphthalen-2-yl)methanol contains a fused bicyclic tetrahydronaphthalene core, which may enhance rigidity and lipophilicity. The latter’s THP-protected alcohol group is typically used to prevent unwanted side reactions during synthesis, whereas the methanesulfonamide group in the target compound offers stability and hydrogen-bonding sites for biological interactions.

Sulfonamide vs. Amide and Phenol Groups The methanesulfonamide group (-SO₂NH₂) in the target compound is more acidic (pKa ~1–2) compared to the amide group (-CONH-) in 3-Amino-5-chloro-N-methylbenzamide (pKa ~15–17) . This acidity difference could influence solubility and reactivity in physiological environments. Additionally, the nitro and phenol groups in 4-(3-Acetylaminophenyl)-2-nitrophenol introduce strong electron-withdrawing effects and acidity (phenol pKa ~10), contrasting with the sulfonamide’s balanced polarity.

Synthetic Considerations The synthesis of ((5S)-5-(THP-oxy)-tetrahydronaphthalen-2-yl)methanol involves multi-step protection/deprotection strategies (e.g., THP protection with pyridinium p-toluenesulfonate), which may complicate scalability. In contrast, the target compound’s synthesis likely focuses on direct sulfonylation, avoiding such complexities.

Potential Applications Sulfonamides like the target compound are often explored as enzyme inhibitors (e.g., carbonic anhydrase) or antimicrobial agents. The benzamide derivative may exhibit local anesthetic properties due to its structural resemblance to lidocaine analogs, while the nitrophenol compound could serve as a precursor for dyes or agrochemicals.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(3,4,5,6-tetrahydropyridin-2-yl)methanesulfonamide
Reactant of Route 2
N-(3,4,5,6-tetrahydropyridin-2-yl)methanesulfonamide

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